Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 4-methoxybenzenesulfonyl substituent at the 4-position. This compound is structurally analogous to other tert-butyl piperidine carboxylates, which are pivotal intermediates in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors, enzyme antagonists, and prodrugs .
The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperidine derivatives are often prepared via Boc protection of piperidine amines using di-tert-butyl dicarbonate (Boc₂O) in solvents like dioxane/water or dichloromethane, followed by functionalization at the 4-position (e.g., alkylation, sulfonylation, or aryl coupling) .
Properties
Molecular Formula |
C17H25NO5S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-methoxyphenyl)sulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO5S/c1-17(2,3)23-16(19)18-11-9-15(10-12-18)24(20,21)14-7-5-13(22-4)6-8-14/h5-8,15H,9-12H2,1-4H3 |
InChI Key |
RQDVFANRUPFKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Substitution Reactions: The major products are the substituted piperidine derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Antibacterial Activity
One of the significant applications of tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate is in the development of antibacterial agents. Research indicates that compounds containing the piperidine structure exhibit potent activity against various bacterial strains, including those resistant to conventional antibiotics.
Case Study:
- A study demonstrated that derivatives of piperidine sulfonamides showed effectiveness as beta-lactamase inhibitors, enhancing the efficacy of beta-lactam antibiotics against resistant strains .
Inhibitors of Enzymatic Activity
The compound has been investigated for its role as an inhibitor of specific enzymes, particularly in the context of cancer therapy. The sulfonamide group is known to interact with active sites of enzymes, thereby inhibiting their function.
Case Study:
- In a recent publication, researchers explored the use of this compound as a reversible inhibitor of certain kinases involved in cancer progression . The compound displayed a dose-dependent inhibition profile, indicating its potential as a therapeutic agent.
Neuropharmacological Research
This compound has also been studied for its effects on neuropharmacological pathways. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.
Case Study:
- A study focused on orexin receptor agonists highlighted the potential of sulfonamide derivatives to modulate wakefulness and sleep patterns in animal models . The findings suggest that this compound could lead to new treatments for sleep disorders such as narcolepsy.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The piperidine ring provides structural stability and enhances the binding affinity of the compound to its targets .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The sulfonyl group in the target compound (electron-withdrawing) contrasts with electron-donating groups like alkyl chains (e.g., 4-methylpentyl), leading to differences in reactivity and solubility.
- Bioactivity : Sulfonyl and heterocyclic substituents (e.g., pyrazolyl, imidazolyl) are common in kinase inhibitors (e.g., CDK9, CK2), while azide groups enable bioconjugation .
Physicochemical Properties
Notes:
- The sulfonyl group in the target compound likely increases melting point and aqueous solubility compared to alkyl analogs .
Biological Activity
Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is known for its role in various pharmacological activities, and a sulfonyl group that may enhance its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 319.40 g/mol. Its structure includes a tert-butyl group, a piperidine ring, and a methoxybenzenesulfonyl moiety, which contribute to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.40 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group may facilitate binding to targets involved in various signaling pathways, potentially modulating their activity.
Potential Targets
- Enzymatic Inhibition : The compound may act as an inhibitor of certain enzymes, similar to other sulfonamide derivatives.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cell-based assays.
- Anticancer Activity : Investigations into its effects on cancer cell lines have revealed cytotoxic properties, warranting further exploration in oncology.
Case Studies and Research Findings
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
